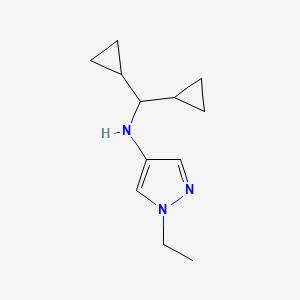

N-(Dicyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C12H19N3 |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

N-(dicyclopropylmethyl)-1-ethylpyrazol-4-amine |

InChI |

InChI=1S/C12H19N3/c1-2-15-8-11(7-13-15)14-12(9-3-4-9)10-5-6-10/h7-10,12,14H,2-6H2,1H3 |

InChI Key |

OYTVLOMPAYSFHS-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)NC(C2CC2)C3CC3 |

Origin of Product |

United States |

Preparation Methods

General Synthesis of Pyrazoles

A common method for synthesizing pyrazoles involves the reaction of primary amines with diketones in the presence of a suitable catalyst or reagent. For example, a recent study described the preparation of N -alkyl and N -aryl pyrazoles from primary aliphatic and aromatic amines using O -(4-nitrobenzoyl)hydroxylamine and a diketone under mild conditions.

Preparation of Related Compounds

For compounds similar to N-(Dicyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine , such as 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine , synthesis often involves reactions with carbonyl diimidazole followed by substitution reactions with amines.

Hypothetical Synthesis of this compound

Given the lack of direct literature, a hypothetical synthesis route could involve the following steps:

Synthesis of 1-Ethyl-1H-pyrazol-4-amine : This could be achieved through known pyrazole synthesis methods, such as reacting a primary amine with a suitable diketone in the presence of a catalyst.

Introduction of the Dicyclopropylmethyl Group : This might involve a nucleophilic substitution reaction where the amino group of 1-ethyl-1H-pyrazol-4-amine reacts with a dicyclopropylmethyl halide or its equivalent in the presence of a base.

Challenges and Considerations

- Reactivity : The introduction of the dicyclopropylmethyl group may require careful control of reaction conditions to avoid side reactions.

- Stability : The stability of the final product under various conditions should be assessed.

Chemical Reactions Analysis

Types of Reactions

N-(Dicyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dicyclopropylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazoles with different functional groups.

Scientific Research Applications

N-(Dicyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with unique properties due to its steric hindrance and electronic effects.

Mechanism of Action

The mechanism of action of N-(Dicyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dicyclopropylmethyl group can influence the binding affinity and selectivity of the compound towards these targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for the compound’s biological activity.

Comparison with Similar Compounds

Structural and Electronic Effects

- Dicyclopropylmethyl vs.

- Bromothiophene Substituent : The 4-bromothiophen-2-ylmethyl group () adds aromaticity and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets .

- Base Structure (1-Ethyl-1H-pyrazol-4-amine) : The unsubstituted amine serves as a precursor for further functionalization. Its commercial availability (>97% purity) underscores its utility in high-throughput synthesis .

Physicochemical Properties

- Melting Points : The cyclopropyl analog () exhibits a melting range of 104–107°C, indicative of crystalline stability. Similar data for the dicyclopropylmethyl variant would clarify its solid-state behavior .

Biological Activity

N-(Dicyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth examination of its biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

This compound is characterized by its unique pyrazole structure, which is known for contributing to diverse biological activities. The incorporation of dicyclopropylmethyl and ethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, pyrazole derivatives exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to standard drugs like dexamethasone .

2. Antimicrobial Activity

Compounds with a pyrazole moiety have been evaluated for their antimicrobial properties against various bacterial strains. Research indicates that certain derivatives demonstrate promising activity against pathogens such as E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

3. Anticancer Potential

The anticancer activity of pyrazole derivatives has been explored in various cancer cell lines. For example, compounds related to this compound have shown IC50 values ranging from 21.5 to 100 µM against breast cancer cell lines (MCF7), indicating moderate efficacy compared to standard chemotherapeutics like cisplatin .

4. Neuroprotective Effects

Emerging research suggests that pyrazole derivatives may exert neuroprotective effects through modulation of adenosine receptors. These compounds could potentially influence neuroinflammatory pathways and offer therapeutic benefits in neurodegenerative diseases .

Research Findings and Case Studies

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cytokine Modulation : Inhibition of pro-inflammatory cytokines contributes to its anti-inflammatory properties.

- Antimicrobial Action : Disruption of bacterial cell wall synthesis or inhibition of key metabolic enzymes.

- Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways, leading to cell death.

Q & A

Q. What are the common synthetic routes for N-(dicyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine, and how are intermediates characterized?

Synthesis typically involves coupling dicyclopropylmethylamine with substituted pyrazole precursors. For example, copper-catalyzed cross-coupling reactions under basic conditions (e.g., cesium carbonate) in solvents like dimethyl sulfoxide (DMSO) yield intermediates such as N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, with yields optimized via temperature control (35°C, 48 hours) . Key intermediates are characterized by:

- Melting points (e.g., 104–107°C).

- NMR spectroscopy : Distinct δ values for cyclopropyl protons (e.g., 0.5–1.5 ppm) and pyrazole ring protons (7.5–8.5 ppm).

- HRMS : Confirmation of molecular ion peaks (e.g., m/z 215 [M+H]⁺) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- ¹H/¹³C NMR : Assignments for cyclopropyl (e.g., δ 0.5–1.5 ppm for CH₂ groups) and pyrazole protons (δ 7.5–8.5 ppm).

- HRMS-ESI : Validation of molecular formula (e.g., m/z 215 [M+H]⁺).

- IR spectroscopy : Detection of amine N–H stretches (~3298 cm⁻¹) .

Data tables for spectral peaks should be cross-referenced with analogous pyrazole derivatives to resolve ambiguities .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Early-stage screening includes:

- MTT assays for cytotoxicity (e.g., IC₅₀ determination in cancer cell lines).

- Enzyme inhibition studies (e.g., WDR5-MYC interactions using fragment-based design) .

- Antibacterial activity via agar diffusion assays, as seen in structurally related pyrazole-amine derivatives .

Advanced Research Questions

Q. How can low yields in copper-catalyzed coupling steps be addressed?

Low yields (e.g., 17.9% in ) may arise from:

- Incomplete cyclopropane ring formation due to steric hindrance.

- Side reactions with competing nucleophiles (e.g., solvent or base interactions).

Optimization strategies : - Use of bulky ligands (e.g., 1,10-phenanthroline) to stabilize copper intermediates.

- Microwave-assisted synthesis to reduce reaction time and improve efficiency .

Q. How do conflicting NMR data for cyclopropyl groups arise, and how are they resolved?

Cyclopropyl protons often exhibit complex splitting patterns due to ring strain and diastereotopicity. For example, in , δ 0.5–1.5 ppm signals may overlap with other aliphatic protons. Resolution methods :

Q. What computational tools aid in crystallographic refinement for structural validation?

Q. How are structure-activity relationships (SARs) explored for dicyclopropylmethyl-substituted pyrazoles?

SAR studies involve:

- Substituent variation : Comparing analogs with methyl, ethyl, or aryl groups at the pyrazole 1-position.

- Bioisosteric replacement : Replacing the dicyclopropylmethyl group with pentan-3-yl to assess potency changes (e.g., WDR5-MYC inhibitors in ).

- Pharmacophore modeling : Aligning electrostatic and steric features with target binding pockets .

Data Contradiction and Optimization

Q. How are discrepancies in HRMS and NMR data reconciled during characterization?

Q. What strategies improve the solubility of this compound in aqueous media?

- Salt formation : Hydrochloride salts (e.g., 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride in ).

- Co-solvent systems : Use DMSO-water or ethanol-water gradients for in vitro assays .

Methodological Recommendations

- Synthetic protocols : Prioritize copper(I) bromide over palladium catalysts for cyclopropane coupling to minimize side reactions .

- Crystallography : Employ SHELXPRO for macromolecular refinement if high-resolution data (>1.2 Å) are available .

- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.